6-Fluorohex-2-ynoic acid 6-Fluorohex-2-ynoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18071190
InChI: InChI=1S/C6H7FO2/c7-5-3-1-2-4-6(8)9/h1,3,5H2,(H,8,9)
SMILES:
Molecular Formula: C6H7FO2
Molecular Weight: 130.12 g/mol

6-Fluorohex-2-ynoic acid

CAS No.:

Cat. No.: VC18071190

Molecular Formula: C6H7FO2

Molecular Weight: 130.12 g/mol

* For research use only. Not for human or veterinary use.

6-Fluorohex-2-ynoic acid -

Specification

Molecular Formula C6H7FO2
Molecular Weight 130.12 g/mol
IUPAC Name 6-fluorohex-2-ynoic acid
Standard InChI InChI=1S/C6H7FO2/c7-5-3-1-2-4-6(8)9/h1,3,5H2,(H,8,9)
Standard InChI Key NFDFCJJTGUPXPK-UHFFFAOYSA-N
Canonical SMILES C(CC#CC(=O)O)CF

Introduction

Structural and Molecular Characteristics

Atomic Composition and Bonding

The molecular formula of 6-fluorohex-2-ynoic acid (C₆H₇FO₂) comprises a six-carbon chain with a terminal fluorine atom, a triple bond between C2 and C3, and a carboxylic acid group at C1 (Figure 1). The InChIKey NFDFCJJTGUPXPK-UHFFFAOYSA-N confirms its stereochemical uniqueness, while the SMILES string C(CC#CC(=O)O)CF delineates its connectivity .

Key structural features:

  • Triple bond (C2–C3): Introduces linear geometry and π-bond reactivity.

  • Fluorine at C6: Enhances electronegativity, influencing dipole moments and intermolecular interactions.

  • Carboxylic acid group: Provides hydrogen-bonding capacity and acidity (pKa ~2–3) .

Table 1: Comparative Analysis of Fluoro-Ynoic Acid Derivatives

Compound NameMolecular FormulaTriple Bond PositionFluorine PositionKey Properties
6-Fluorohex-2-ynoic acidC₆H₇FO₂C2–C3C6High polarity, rigid backbone
2-Fluorohex-4-ynoic acidC₆H₇FO₂C4–C5C2Conjugated π-system, lower solubility
2-Fluorohex-5-ynoic acidC₆H₇FO₂C5–C6C2Terminal alkyne, steric hindrance

Synthesis and Synthetic Challenges

Reported Synthetic Routes

While explicit protocols for 6-fluorohex-2-ynoic acid are sparse, methodologies for analogous fluorinated alkynes suggest viable pathways:

  • Fluorination of Preformed Alkynes:

    • Substitution of hydroxyl or halogen groups at C6 using fluorinating agents like DAST (diethylaminosulfur trifluoride) .

    • Example: Reaction of 6-hydroxyhex-2-ynoic acid with DAST yields the fluorinated product .

  • Alkyne Assembly via Sonogashira Coupling:

    • Cross-coupling of fluorinated alkyl halides with terminal alkynes under palladium catalysis.

    • Requires protection of the carboxylic acid group to prevent side reactions.

  • Carboxylic Acid Functionalization:

    • Post-synthetic oxidation of propargyl alcohols to carboxylic acids using Jones reagent (CrO₃/H₂SO₄) .

Isolation and Purification

  • Chromatography: Silica gel chromatography with ethyl acetate/hexane eluents separates polar intermediates .

  • Crystallization: Low solubility in non-polar solvents facilitates recrystallization from aqueous ethanol .

Physicochemical Properties

Acidity and Solubility

The carboxylic acid group confers a pKa of approximately 2.5, making the compound water-soluble at physiological pH. Fluorine’s electronegativity enhances lipid solubility, enabling membrane permeability in biological systems .

Spectroscopic Data

  • IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~2200 cm⁻¹ (C≡C stretch) .

  • ¹H NMR: Signals at δ 2.5–3.0 ppm (triple bond protons) and δ 4.5–5.0 ppm (fluorine-coupled CH₂) .

  • ¹⁹F NMR: Single resonance near δ -210 ppm, typical for aliphatic C-F bonds.

Reactivity and Functionalization

Alkyne-Specific Reactions

  • Hydrogenation: Catalytic hydrogenation (H₂/Pd) reduces the triple bond to a single bond, yielding 6-fluorohexanoic acid .

  • Cycloaddition: Participates in Huisgen azide-alkyne cycloaddition to form triazoles, useful in bioconjugation .

Carboxylic Acid Derivatives

  • Esterification: Methanol/H⁺ converts the acid to methyl esters, enhancing volatility for GC-MS analysis.

  • Amide Formation: Coupling with amines via EDC/HOBt yields bioactive amides .

Biological and Industrial Applications

Agrochemical Uses

  • Insecticide Development: Gem-difluorovinyl analogs exhibit neurotoxic effects in insects.

  • Herbicide Synthons: Functionalization via amidation generates phytotoxic derivatives .

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yield and scalability .

  • Biological Screening: Evaluate anticancer and antimicrobial activity in vitro.

  • Materials Science: Explore use in liquid crystals or polymers via alkyne polymerization .

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